3-CHLORO-N'~2~-[(Z)-1,3-DIMETHYLBUTYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N’~2~-[(Z)-1,3-DIMETHYLBUTYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is a synthetic organic compound with the molecular formula C15H17ClN2OS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzothiophene ring, a carbohydrazide group, and a chlorinated substituent.
Preparation Methods
The synthesis of 3-CHLORO-N’~2~-[(Z)-1,3-DIMETHYLBUTYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves the reaction of 3-chlorobenzothiophene-2-carbohydrazide with (Z)-1,3-dimethylbutylidene. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-CHLORO-N’~2~-[(Z)-1,3-DIMETHYLBUTYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
3-CHLORO-N’~2~-[(Z)-1,3-DIMETHYLBUTYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 3-CHLORO-N’~2~-[(Z)-1,3-DIMETHYLBUTYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-CHLORO-N’~2~-[(Z)-1,3-DIMETHYLBUTYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
3-Chloro-N’-[(2Z)-4-methylpentan-2-ylidene]-1-benzothiophene-2-carbohydrazide: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
3-Chloro-N-methylaniline: Another chlorinated compound with different functional groups and applications.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that may share some chemical reactivity but differ in structure and applications
Properties
IUPAC Name |
3-chloro-N-[(Z)-4-methylpentan-2-ylideneamino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-9(2)8-10(3)17-18-15(19)14-13(16)11-6-4-5-7-12(11)20-14/h4-7,9H,8H2,1-3H3,(H,18,19)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBBVLNICRZUTB-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.